

N-Boc-N-bis(PEG3-acid) chemical structure and properties

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Compound of Interest

Compound Name: *N-Boc-N-bis(PEG3-acid)*

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An In-depth Technical Guide to **N-Boc-N-bis(PEG3-acid)** for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-bis(PEG3-acid) is a branched, heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with various diseases. The unique architecture of **N-Boc-N-bis(PEG3-acid)**, featuring a Boc-protected amine and two terminal carboxylic acids spaced by polyethylene glycol (PEG) chains, offers a versatile platform for the synthesis of these targeted protein degraders. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its application in the synthesis of PROTACs, complete with detailed experimental protocols and workflow diagrams.

Chemical Structure and Properties

N-Boc-N-bis(PEG3-acid) is characterized by a central nitrogen atom to which a tert-butyloxycarbonyl (Boc) protecting group and two separate PEG chains, each terminating in a carboxylic acid, are attached. The PEG linkers enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Below is a 2D representation of the **N-Boc-N-bis(PEG3-acid)** chemical structure.

Caption: 2D Chemical Structure of **N-Boc-N-bis(PEG3-acid)**.

Physicochemical Properties

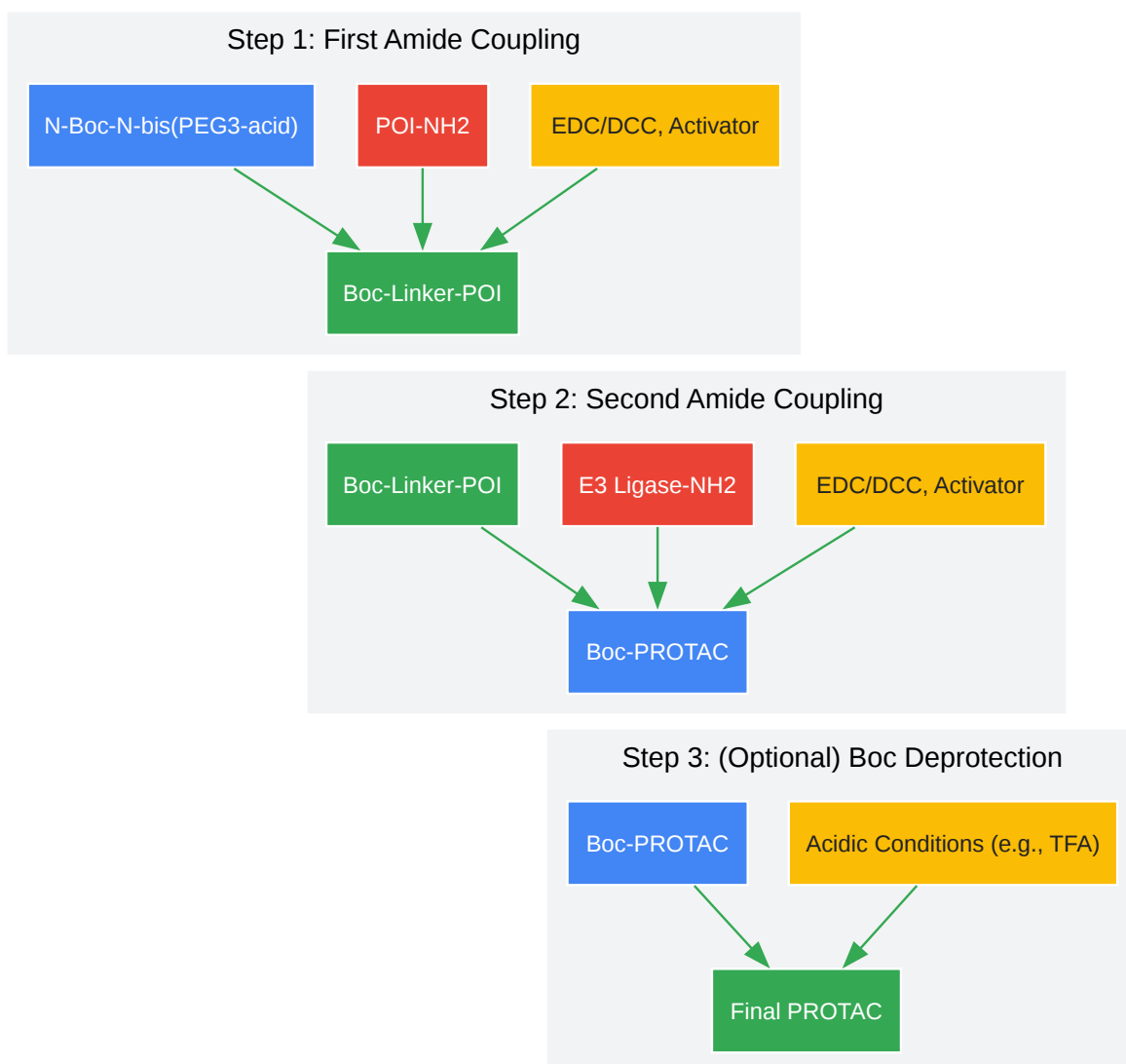
A summary of the key physicochemical properties of **N-Boc-N-bis(PEG3-acid)** is presented in the table below. This data is essential for designing and executing synthetic strategies and for understanding the behavior of the molecule in various experimental settings.

| Property | Value | Source |
|--------------------------------|--|--------------------|
| Molecular Formula | C ₃₁ H ₆₀ N ₂ O ₁₅ | [1][2][3] |
| Molecular Weight | 700.8 g/mol | [1][2][3] |
| CAS Number | 2055042-61-8 | [3] |
| Appearance | White to off-white solid | Vendor Information |
| Purity | ≥95% | [2][3] |
| Solubility | Soluble in DMSO | [4] |
| XLogP3 | -3.6 | [1] |
| Topological Polar Surface Area | 199 Å ² | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 17 | [1] |
| Rotatable Bond Count | 34 | [1] |
| Formal Charge | 0 | [1] |

Application in PROTAC Synthesis

N-Boc-N-bis(PEG3-acid) serves as a versatile linker in the modular synthesis of PROTACs. The two terminal carboxylic acid groups can be coupled with amine-functionalized ligands for the target protein of interest (POI) and an E3 ubiquitin ligase. The Boc-protected amine can be deprotected under acidic conditions to introduce further functionality if required.

The general workflow for synthesizing a PROTAC using this linker involves a series of amide coupling and deprotection steps. A conceptual workflow is illustrated below.



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Caption: Conceptual workflow for PROTAC synthesis.

Experimental Protocols

Detailed experimental protocols for the key reactions involving **N-Boc-N-bis(PEG3-acid)** are provided below. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: Amide Bond Formation with a Primary Amine

This protocol describes the coupling of one of the carboxylic acid terminals of **N-Boc-N-bis(PEG3-acid)** with an amine-containing molecule (e.g., a POI ligand).

Materials:

- **N-Boc-N-bis(PEG3-acid)**
- Amine-containing molecule (e.g., POI-NH₂)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
- N-Hydroxysuccinimide (NHS) or other activators (optional, but recommended)
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

- Dissolve **N-Boc-N-bis(PEG3-acid)** (1 equivalent) and the amine-containing molecule (1-1.2 equivalents) in anhydrous DMF or DCM.
- Add NHS (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
- Add EDC (1.5 equivalents) to the reaction mixture and stir at room temperature for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the product by flash column chromatography.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to yield a free primary amine, which can be used for further functionalization.

Materials:

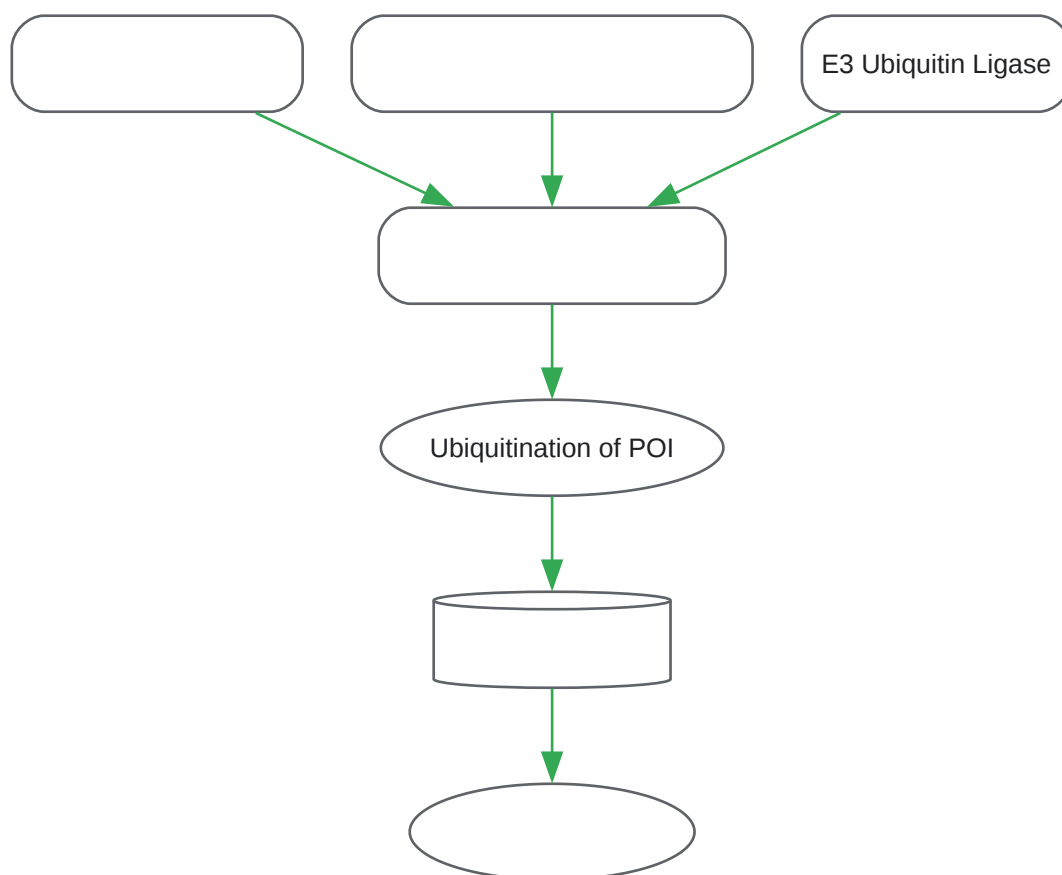
- Boc-protected compound
- Trifluoroacetic acid (TFA)
- Anhydrous Dichloromethane (DCM)

Procedure:

- Dissolve the Boc-protected compound in anhydrous DCM.
- Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for 1-4 hours.
- Monitor the deprotection by TLC or LC-MS.
- Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
- The resulting amine salt can often be used in the next step without further purification. If the free amine is required, a basic work-up with a mild base like sodium bicarbonate can be performed.

Signaling Pathways and Logical Relationships

The ultimate function of a PROTAC synthesized using **N-Boc-N-bis(PEG3-acid)** is to induce the degradation of a target protein. The logical relationship of this process is depicted below.



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Caption: PROTAC-mediated protein degradation pathway.

Conclusion

N-Boc-N-bis(PEG3-acid) is a valuable and versatile chemical tool for researchers and professionals in the field of drug discovery and development. Its well-defined structure, favorable physicochemical properties, and bifunctional nature make it an ideal linker for the synthesis of PROTACs. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of this molecule in the rational design of novel protein degraders. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers like **N-Boc-N-bis(PEG3-acid)** will undoubtedly play a crucial role in the development of next-generation therapeutics.

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